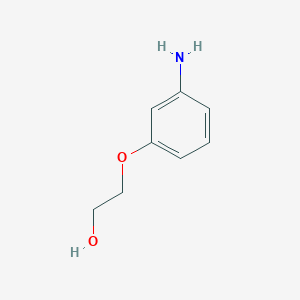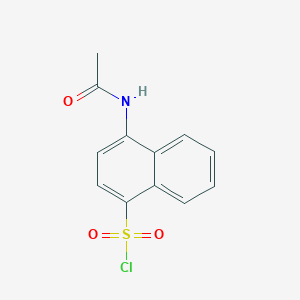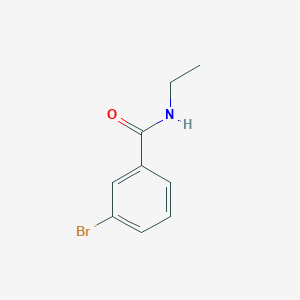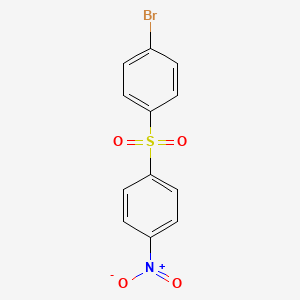
4-(5-Bromo-3-nitropyridin-2-yl)morpholine
Descripción general
Descripción
4-(5-Bromo-3-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H10BrN3O3 and its molecular weight is 288.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of compounds related to 4-(5-Bromo-3-nitropyridin-2-yl)morpholine has been explored in various studies. For instance, Ibiş et al. (2010) synthesized a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, and analyzed its crystal structure (Ibiş, Deniz, & Tuyun, 2010).
Reactions and Derivatives
- Hamana et al. (1990) investigated the reaction of 3-bromo-4-nitroquinoline 1-oxide with 1-morpholinocyclohexene, revealing insights into the reaction pathways and the formation of various derivatives, which could be relevant to understanding the reactivity of similar compounds (Hamana, Miura, Fujimura, & Takaku, 1990).
Bioactive Compounds Synthesis
- Wang et al. (2016) discussed the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, highlighting its importance as an intermediate in creating biologically active compounds, particularly in anticancer research (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Nucleophilic Substitution Studies
- Research by Hamed (1997) on nucleophilic substitutions in related pyridine rings offers insights into the chemical behavior and possible reactions of compounds like this compound (Hamed, 1997).
Photodynamic and Photothermal Therapy
- Tang et al. (2019) synthesized a morpholine-decorated aza-BODIPY photosensitizer, which could have implications for the design and application of similar compounds in photoactivated cancer therapies (Tang, Xue, Yu, Chen, Cheng, Wang, Shao, & Dong, 2019).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(5-Bromo-3-nitropyridin-2-yl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or changes in environmental factors can lead to its degradation. These temporal changes can affect the compound’s efficacy and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially altering their activity and affecting metabolite levels. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or binding proteins, affecting its localization and accumulation. These factors influence the compound’s efficacy and potential side effects, as its distribution determines the concentration at target sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-7-5-8(13(14)15)9(11-6-7)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJIRVJWYMVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389810 | |
| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505052-64-2 | |
| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)










![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

